molecular formula C9H14ClN3O B2872541 5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole CAS No. 1225218-63-2

5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole

Cat. No.: B2872541
CAS No.: 1225218-63-2
M. Wt: 215.68
InChI Key: BGQNKQMUVZCOAD-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with pyrrolidine-3-carboxylic acid, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxadiazole derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups replacing the original substituents.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and pyrrolidinyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

5-Cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O
  • Molecular Weight : Approximately 204.23 g/mol

This compound features a cyclopropyl group attached to a pyrrolidine ring and an oxadiazole moiety, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. A notable study evaluated various oxadiazole derivatives for their cytotoxic effects against human lung adenocarcinoma (A549) cells. The results indicated that specific structural modifications significantly enhanced anticancer activity.

CompoundIC50_{50} (µM)Cell Line
Compound 1566% viability at 100 µMA549
Compound 21Notable activity against multidrug-resistant S. aureusVarious

In this study, compounds exhibiting a free amino group demonstrated greater potency compared to those with acetylamino groups, suggesting that structural features play a critical role in their biological efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A derivative was found to exhibit selective antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid . This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the oxadiazole ring may interact with specific biological targets involved in cancer cell proliferation and microbial resistance mechanisms.

Case Studies

Several case studies have illustrated the effectiveness of oxadiazole derivatives in preclinical models:

  • Anticancer Study : In vitro assays demonstrated that certain derivatives reduced A549 cell viability significantly more than standard chemotherapeutics like cisplatin.
  • Antimicrobial Efficacy : Compounds were tested against various bacterial strains, showing promising results against resistant strains and indicating a need for further exploration in clinical settings.

Properties

IUPAC Name

5-cyclopropyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-6(1)9-11-8(12-13-9)7-3-4-10-5-7/h6-7,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQNKQMUVZCOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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